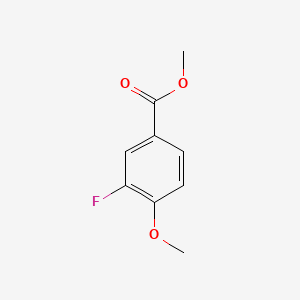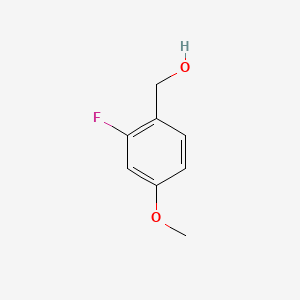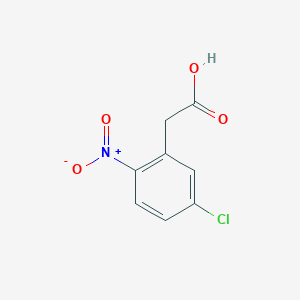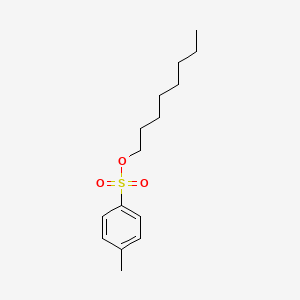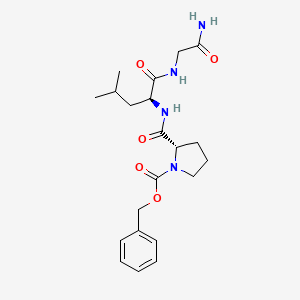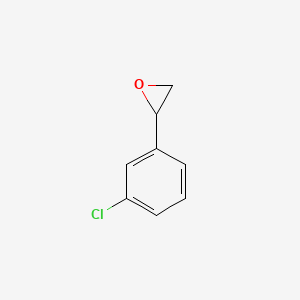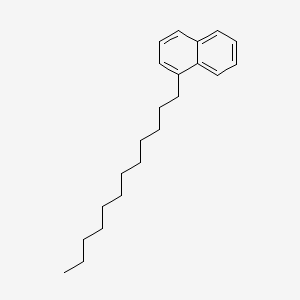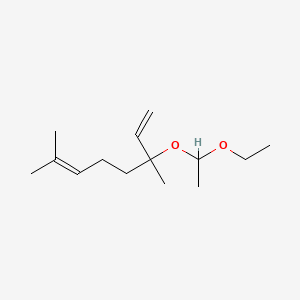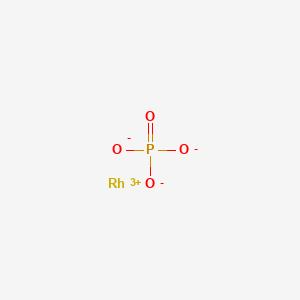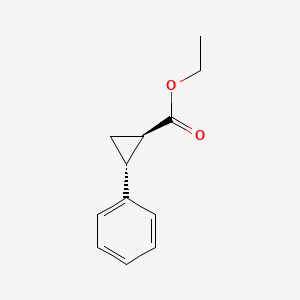
Ethyl trans-2-phenylcyclopropanecarboxylate
概要
説明
Ethyl trans-2-phenylcyclopropanecarboxylate, also known as Ethyl-2-phenylcyclopropancarboxylat, is an organic compound of the cyclopropane carboxylic acid family . It has a molecular formula of C12H14O2 and an average mass of 190.238 Da .
Synthesis Analysis
An improved method of synthesis of trans-2-phenylcyclopropylamine involves isomerizing an intermediate ester, namely, cis,trans-ethyl-2-phenylcyclopropanecarboxylate, by reacting the ester with anhydrous sodium ethoxide .
Molecular Structure Analysis
The molecular structure of Ethyl trans-2-phenylcyclopropanecarboxylate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .
Chemical Reactions Analysis
The mechanism and regioselectivity of [3+2] cycloaddition (32CA) reactions of benzonitrile oxide with ethyl trans-cinnamate, ethyl crotonate, and trans-2-penten-1-ol have been studied . The 32CA reactions followed a one-step mechanism with asynchronous TSs .
Physical And Chemical Properties Analysis
Ethyl trans-2-phenylcyclopropanecarboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 266.7±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.5±3.0 kJ/mol and a flash point of 106.9±9.0 °C .
科学的研究の応用
Synthesis and Chemical Reactions
Ethyl trans-2-phenylcyclopropanecarboxylate is involved in various chemical reactions and syntheses. For instance, it serves as an intermediate in the preparation of cis-2-phenylcyclopropanecarboxylic acid and trans-2-Phenylcyclopropanecarboxylic acid. These acids are key components in processes like annulation, cyclization, esterification, and hydrolysis, highlighting their significance in synthetic organic chemistry (Kaiser, Weinstock, & Olmstead, 2003).
Biological Evaluation
The compound has been used in the synthesis of bromophenol derivatives with a cyclopropyl moiety. These derivatives have shown effectiveness as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, indicating potential therapeutic applications in diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Material Science and Catalysis
In material science and catalysis, ethyl trans-2-phenylcyclopropanecarboxylate has been used in the study of Pauson-Khand reactions, leading to the synthesis of ester and metal carbene functionalized exo-tricyclodecenones. This reflects its utility in the development of new materials and catalysts (Kretschik, Dötz, & Nieger, 1997).
Enantioselective Catalysis
The compound plays a role in enantioselective catalysis. Optically active rhodium(II) complexes using this compound as a homogeneous catalyst for cyclopropanation of styrene with ethyl diazoacetate have been explored, showing potential for chiral synthesis (Brunner, Kluschanzoff, & Wutz, 2010).
Antidepressant Synthesis
It has also been used in the synthesis of the enantiomer of the antidepressant tranylcypromine, showcasing its relevance in pharmaceutical synthesis (Csuk, Schabel, & Scholz, 1996).
Polymer Chemistry
In polymer chemistry, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative, has been used for oligomerization using horseradish peroxidase as a catalyst. This indicates its applications in developing new polymeric materials (Pang, Ritter, & Tabatabai, 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUIJLJERBBCM-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trans-2-phenylcyclopropanecarboxylate | |
CAS RN |
946-39-4 | |
| Record name | Ethyl trans-2-phenylcyclopropanecarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl trans-2-phenylcyclopropanecarboxylate in the context of the research?
A1: Ethyl trans-2-phenylcyclopropanecarboxylate serves as a valuable product in a standard test reaction for homogeneous catalysts that facilitate cyclopropanation. [] Researchers utilize the reaction between styrene and ethyl diazoacetate (EDA), examining the catalytic activity of various systems in producing this specific diastereomer. This helps assess the catalyst's selectivity towards the trans isomer. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

